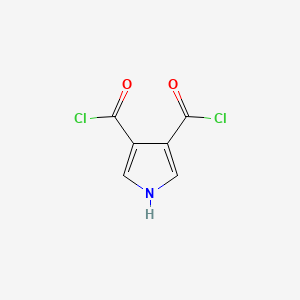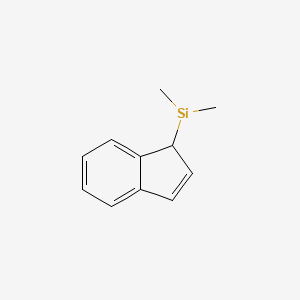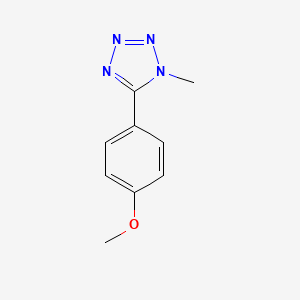![molecular formula C14H11NS B14662098 4-[(Phenylsulfanyl)methyl]benzonitrile CAS No. 51229-54-0](/img/structure/B14662098.png)
4-[(Phenylsulfanyl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Phenylsulfanyl)methyl]benzonitrile is an organic compound with the molecular formula C14H11NS It is characterized by a benzonitrile core substituted with a phenylsulfanyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylsulfanyl)methyl]benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable aryl halide undergoes substitution with a nucleophile, such as a thiol, under basic conditions to introduce the phenylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
4-[(Phenylsulfanyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
4-[(Phenylsulfanyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 4-[(Phenylsulfanyl)methyl]benzonitrile involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can participate in various chemical reactions, while the nitrile group can form interactions with nucleophiles. These interactions can influence the compound’s reactivity and potential biological activity.
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
4-Methylbenzonitrile: Similar structure but with a methyl group instead of a phenylsulfanyl group.
4-Chlorobenzonitrile: Contains a chlorine atom instead of a phenylsulfanyl group.
Uniqueness
4-[(Phenylsulfanyl)methyl]benzonitrile is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
51229-54-0 |
|---|---|
分子式 |
C14H11NS |
分子量 |
225.31 g/mol |
IUPAC名 |
4-(phenylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C14H11NS/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9H,11H2 |
InChIキー |
KUZORYBBQNJOLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
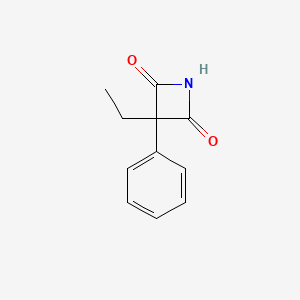
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)


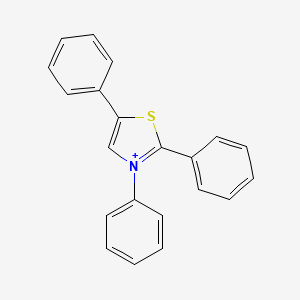
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)

